2-(5-Bromo-1H-indazol-3-yl)acetic acid
Overview
Description
2-(5-Bromo-1H-indazol-3-yl)acetic acid is a chemical compound that belongs to the indazole family, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Indazole derivatives, which include this compound, have been found to inhibit, regulate, and/or modulate the activity of certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
It’s known that indazole derivatives can interact with their targets, leading to changes in cellular processes . For instance, they can inhibit the activity of certain kinases, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Given its potential interaction with kinases, it may impact pathways related to cell cycle regulation and dna damage response .
Pharmacokinetics
Indazole derivatives are generally known for their broad range of biological properties, suggesting they may have favorable pharmacokinetic profiles .
Result of Action
Indazole derivatives have been associated with a variety of biological activities, such as anti-inflammatory, antimicrobial, anti-hiv, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . Therefore, it’s plausible that 2-(5-Bromo-1H-indazol-3-yl)acetic acid may have similar effects.
Biochemical Analysis
Biochemical Properties
2-(5-Bromo-1H-indazol-3-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and leading to downstream effects on cellular processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting kinases, this compound can alter the phosphorylation status of various proteins, thereby affecting signal transduction pathways. This can lead to changes in gene expression, as certain transcription factors may be activated or inhibited. Furthermore, this compound can impact cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One primary mechanism is the inhibition of kinase activity, which affects phosphorylation events within the cell. This compound can bind to the active site of kinases, preventing them from interacting with their substrates. Additionally, this compound can interact with other biomolecules, such as receptors and transcription factors, influencing their activity and leading to changes in cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained inhibition of kinase activity, which may have lasting effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound can effectively inhibit kinase activity without causing significant toxicity. At higher doses, it may exhibit toxic effects, such as hepatotoxicity or nephrotoxicity. Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and affect metabolic flux and metabolite levels within the cell .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function .
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It may be directed to certain compartments or organelles through targeting signals or post-translational modifications. For example, it can localize to the nucleus, where it may interact with transcription factors and influence gene expression. Alternatively, it may be directed to the cytoplasm, where it can interact with kinases and other enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-1H-indazol-3-yl)acetic acid typically involves the formation of the indazole ring followed by bromination and subsequent acetic acid substitution. One common method involves the cyclization of o-aminobenzonitriles with hydrazine to form the indazole core, followed by bromination using N-bromosuccinimide (NBS) under mild conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent, and catalyst, would be crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(5-Bromo-1H-indazol-3-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The indazole ring can be oxidized or reduced to form different derivatives with varying biological activities.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination of the indazole ring.
Bromoacetic acid: Used for introducing the acetic acid moiety.
Palladium catalysts: Commonly used in coupling reactions.
Major Products Formed
Substituted Indazoles: Formed through substitution reactions.
Oxidized or Reduced Indazoles: Formed through oxidation or reduction reactions.
Coupled Products: Formed through coupling reactions.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
2-(6-Bromo-1H-indazol-3-yl)acetic acid: Similar structure but with the bromine atom at a different position.
1-Methyl-1H-indazole-4-acetic acid: Similar structure but with a methyl group instead of a bromine atom.
Uniqueness
2-(5-Bromo-1H-indazol-3-yl)acetic acid is unique due to the specific positioning of the bromine atom, which can significantly influence its biological activity and binding affinity to molecular targets . This makes it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-(5-bromo-2H-indazol-3-yl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c10-5-1-2-7-6(3-5)8(12-11-7)4-9(13)14/h1-3H,4H2,(H,11,12)(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHZSMNGIUYNBQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2C=C1Br)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40614165 | |
Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
885271-84-1 | |
Record name | 5-Bromo-1H-indazole-3-acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885271-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (5-Bromo-2H-indazol-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40614165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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